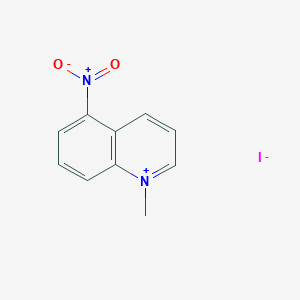

1-Methyl-5-nitroquinolin-1-ium iodide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methyl-5-nitroquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWVDQJRKFSOAG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 5 Nitroquinolin 1 Ium Iodide and Analogues

Quaternization Reactions of Nitroquinolines

The introduction of an alkyl group to the nitrogen atom of the quinoline (B57606) ring system, known as quaternization, is a key transformation in the synthesis of quinolinium salts. This process transforms the tertiary amine of the quinoline into a quaternary ammonium (B1175870) cation. The presence of a nitro group, an electron-withdrawing substituent, on the quinoline ring can significantly influence the nucleophilicity of the nitrogen atom, thereby affecting the conditions required for successful quaternization.

N-Alkylation with Alkyl Halides (e.g., Methyl Iodide)

The most common method for the N-methylation of quinolines is the reaction with an alkyl halide, typically methyl iodide. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the quinoline nitrogen on the electrophilic methyl group of methyl iodide, resulting in the formation of the corresponding N-methylquinolinium iodide.

The quaternization of quinolines with methyl iodide is typically carried out by heating the reactants, often in the presence of a solvent. The choice of solvent can have a significant impact on the reaction rate and yield. Common solvents for the N-alkylation of quinolines include acetone, benzene, methanol (B129727), and ethanol (B145695). For instance, the quaternization of quinoline with methyl iodide has been reported to proceed with a 62% yield when ether is used as the solvent. researchgate.net

Ester solvents have also been shown to be effective, with a patent describing a method that utilizes the catalytic effect of ester solvents to achieve high yields and purity. In one example, the reaction of quinoline with methyl iodide in ethyl acetate (B1210297) at 25°C for one hour, followed by static crystallization for six hours, yielded the deep yellow crystalline product in over 85% yield. researchgate.net Another example using methyl benzoate (B1203000) as the solvent at 30°C for two hours, followed by static crystallization for ten hours, resulted in a yield of over 70%. researchgate.net

The reaction temperature is a critical parameter. While heating is generally required to drive the reaction, the low boiling point of methyl iodide (42.4 °C) can lead to its loss through evaporation, especially in an open or non-sealed system. researchgate.netwikipedia.org This can be a significant issue, potentially reducing the effective concentration of the alkylating agent and lowering the yield. reddit.com Running the reaction in a sealed tube or reactor is a common strategy to prevent the loss of volatile reactants like methyl iodide.

A study on the N-alkylation of 4-(hydroxymethyl)pyridine with methyl iodide provides a relevant example of typical reaction conditions. The reaction was conducted in methanol at 75°C overnight under a nitrogen atmosphere, resulting in a 92% yield of the corresponding pyridinium (B92312) iodide. nih.gov

Table 1: Effect of Ester Solvents on the N-Methylation of Quinoline with Methyl Iodide

| Solvent | Molar Ratio (Quinoline:MeI) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |

| Ethyl Acetate | 1:50 | 1 | 25 | >85 |

| Methyl Benzoate | 1:5 | 2 | 30 | >70 |

Data compiled from a patent describing the use of ester solvents in quinoline quaternization. researchgate.net

For the N-methylation of 5-nitroquinoline (B147367), the issue of regioselectivity concerning the site of alkylation on the nitrogen atom is straightforward, as there is only one nitrogen atom in the quinoline ring system available for quaternization. Therefore, the methylation reaction selectively occurs at the N-1 position of the quinoline ring.

However, the concept of regioselectivity becomes critical when considering further substitutions on the quinoline ring, which can be influenced by the presence and position of the nitro group and the quaternized nitrogen. The electron-withdrawing nature of the nitro group and the positive charge on the nitrogen atom deactivate the ring system towards electrophilic substitution and activate it towards nucleophilic substitution.

Alternative Alkylating Agents (e.g., Dimethyl Sulfate)

Dimethyl sulfate (B86663) is another powerful and commonly used methylating agent for the quaternization of tertiary amines, including nitrogen heterocycles. researchgate.net It is often more reactive than methyl iodide and can be a suitable alternative, particularly when the nitrogen atom is weakly nucleophilic. The reaction with dimethyl sulfate typically produces the corresponding methyl sulfate salt.

A solvent-free, high-temperature quaternization process using dimethyl sulfate has been described for certain tertiary amines. dtic.mil This method involves adding dimethyl sulfate to the molten tertiary amine under an inert atmosphere. The exothermic reaction raises the temperature, which is maintained above the melting point of the product until the dimethyl sulfate is consumed. dtic.mil While this specific method was not detailed for nitroquinolines, it highlights a potential synthetic strategy. In some cases, the quaternization with dimethyl sulfate is preferably conducted in the presence of a polar solvent like tetrahydrofuran. dtic.mil

Challenges and Optimization in Quaternization

A primary challenge in the quaternization of 5-nitroquinoline is the reduced nucleophilicity of the nitrogen atom. The strongly electron-withdrawing nitro group at the 5-position decreases the electron density on the quinoline ring system, including the nitrogen atom. This deactivation makes 5-nitroquinoline less reactive towards electrophiles like methyl iodide compared to unsubstituted quinoline. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive alkylating agents like dimethyl sulfate, may be necessary to achieve a satisfactory yield.

The volatility of methyl iodide presents another challenge, as its loss upon heating can lead to incomplete reactions and lower yields. reddit.com To overcome this, reactions are often performed in sealed vessels to maintain the concentration of the alkylating agent. researchgate.net

Optimization of the reaction may involve screening different solvents to find one that enhances the reaction rate without leading to undesirable side reactions. The molar ratio of the reactants is also a key parameter to optimize; an excess of the alkylating agent is often used to drive the reaction to completion. For instance, a patent on quinoline quaternization describes using a molar ratio of methyl iodide to quinoline reactant ranging from 1:1 to 50:1. researchgate.net

Purification of the final product, 1-methyl-5-nitroquinolin-1-ium iodide, can also present challenges. The ionic nature of the compound makes it generally insoluble in non-polar organic solvents. Recrystallization from a suitable polar solvent is a common purification method.

Synthesis of Nitroquinoline Precursors

The synthesis of this compound necessitates the availability of the precursor, 5-nitroquinoline. The most common method for the preparation of 5-nitroquinoline is the direct nitration of quinoline.

This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction, however, is not regioselective and produces a mixture of isomeric nitroquinolines, primarily 5-nitroquinoline and 8-nitroquinoline (B147351). google.com The conditions of the nitration can be adjusted to influence the ratio of the isomers. Preferable conditions for maximizing the yields of both 5-nitroquinoline and 8-nitroquinoline involve running the reaction at 95°C to 100°C for one to two hours, using approximately 1.5 equivalents of nitric acid. researchgate.net A typical product mixture from this reaction contains about 50%-51% 5-nitroquinoline and 41%-46% 8-nitroquinoline. researchgate.net

The separation of the 5-nitro and 8-nitro isomers from the reaction mixture is a crucial step and can be challenging due to their similar physical properties. Various methods have been developed for their separation, including fractional crystallization of their salts. google.com

Table 2: Typical Isomer Distribution in the Nitration of Quinoline

| Isomer | Percentage in Mixture (%) |

| 5-Nitroquinoline | 50 - 51 |

| 8-Nitroquinoline | 41 - 46 |

| Other materials | 3 - 9 |

Data from a patent describing the separation of nitroquinoline isomers. researchgate.net

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound and its analogues from a small, milligram-level discovery scale to a larger, multi-gram or kilogram laboratory scale introduces a distinct set of challenges. Synthetic routes optimized for speed and diversity in medicinal chemistry often prove unsuitable for larger quantities due to issues with safety, cost, efficiency, and robustness. chemtek.co.incontractpharma.com Therefore, careful consideration of various process parameters is essential to develop a safe, repeatable, and efficient synthesis. chemtek.co.in

A primary challenge in scaling up is managing the reaction's thermal profile. Many synthetic steps, particularly quaternization reactions, can be exothermic. While manageable on a small scale, the heat generated in a large-scale "one-pot" reaction, where all reagents are combined at once, can become hazardous. chemtek.co.in A shift to controlled, drop-wise addition of reagents is often necessary to maintain a safe temperature. nih.gov

The choice of reagents and reaction conditions is also critical. For instance, the synthesis of the 5-nitroquinoline precursor might involve nitration, while the final step involves N-alkylation with methyl iodide. While novel or complex reagents may be used for initial discovery, scaled-up processes favor more traditional, cost-effective, and readily available materials. chemtek.co.in Furthermore, implementing solvent-free reaction conditions is highly advantageous for large-scale work, as it minimizes chemical waste, reduces costs associated with solvent purchase and disposal, and simplifies the product workup process. researchgate.net

Purification presents another significant hurdle. Column chromatography, a common technique for small-scale purification, is generally impractical and costly for large quantities of material. google.com For ionic compounds like this compound, crystallization and trituration are the preferred methods for purification at scale. google.comworktribe.com The selection of an appropriate recrystallization solvent is crucial for effectively removing impurities and unreacted starting materials. rsc.org A key objective during purification is the removal of side products, which can co-crystallize with the desired compound and complicate isolation. google.com

Finally, the physical handling of materials on a larger scale requires different techniques. Ensuring the formation of a solid that can be easily filtered is a practical but important consideration. worktribe.com The goal is to produce a consistent particle size that facilitates efficient isolation, washing, and drying of the final product. chemtek.co.in

The following tables summarize key parameters and challenges associated with scaling up the synthesis of quinolinium salts in a laboratory setting.

Table 1: Comparison of Synthetic Parameters for N-Heterocyclic Salt Synthesis

| Reactants | Reaction Conditions | Yield | Key Scale-Up Observations |

|---|---|---|---|

| Quinoline, 1-Bromoalkane | Reflux in dry ethanol for 40 hours | Low to Moderate | The procedure is considered reliable for semi-industrial laboratories, but yields are noted to be relatively low. mdpi.com |

| 4-Nitroaniline, Crotonaldehyde | Reflux in conc. HCl with Fe₃O₄@SiO₂ catalyst | ~47% (doubled yield) | Nanoparticle catalysis significantly reduces reaction time and doubles the yield for the quinoline core synthesis, a highly favorable factor for scale-up. nih.gov |

| Pyridine derivative, Methyl iodide | Reflux in methanol overnight | 89% | High yield achieved through a straightforward process followed by recrystallization, demonstrating an efficient method for N-alkylation. rsc.org |

Table 2: Key Challenges and Strategies in Scaling Up Synthesis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Process Safety | Exothermic reactions can lead to thermal runaway on a large scale. chemtek.co.in | Implement controlled, drop-wise addition of reagents instead of combining them all at once. Monitor internal reaction temperature closely. nih.gov |

| Purification | Chromatographic methods are not viable for large quantities. Impurities may co-crystallize with the product. google.com | Utilize crystallization, trituration, or the formation and dissociation of solvate complexes. Optimize solvent systems to maximize purity. google.comworktribe.com |

| Yield Optimization | Low yields on small scales become highly inefficient and costly when scaled up. nih.gov | Employ catalysis to improve reaction efficiency and yield. nih.gov Systematically optimize reaction parameters such as stoichiometry, temperature, and time. |

| Material Handling | The physical form of intermediates and the final product can make filtration and drying difficult. worktribe.com | Vigorously stir during trituration or crystallization to produce a solid with a consistent particle size suitable for easy filtration. worktribe.com |

| Economic Viability | Expensive reagents and excessive solvent use make the process uneconomical at scale. chemtek.co.incontractpharma.com | Select cost-effective starting materials and reagents. Prioritize solvent-free or high-concentration reaction conditions to reduce waste and improve throughput. researchgate.net |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for determining the structure of molecules. Techniques such as NMR and UV-Vis spectroscopy provide detailed information about the electronic and atomic arrangement within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of protons and carbon atoms can be determined. uobasrah.edu.iq

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1-Methyl-5-nitroquinolin-1-ium iodide is expected to exhibit distinct signals corresponding to the N-methyl protons and the aromatic protons of the quinolinium ring system.

N-methyl Protons: The protons of the methyl group attached to the quaternized nitrogen atom are significantly deshielded. This is due to the strong electron-withdrawing inductive effect of the positively charged nitrogen atom. Consequently, the N-methyl protons are expected to appear as a singlet in a downfield region, typically between δ 4.0 and 5.0 ppm. mpg.dersc.org

Aromatic Protons: The quinolinium ring contains seven aromatic protons. Their signals are expected to appear at very low fields (downfield), generally in the range of δ 7.5 to 9.5 ppm. This significant deshielding is a combined result of the aromatic ring current and the powerful electron-withdrawing nature of both the positively charged quaternary nitrogen and the nitro group. The nitro group at the C5 position will particularly influence the chemical shifts of adjacent protons (H4 and H6) through its anisotropic and resonance effects. The signals for these aromatic protons would likely appear as doublets, triplets, or multiplets, depending on their spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 4.3 - 4.8 | Singlet |

| Aromatic Protons (H2, H3, H4, H6, H7, H8) | 7.8 - 9.5 | Multiplets, Doublets |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected.

The N-methyl carbon signal is anticipated to appear in the range of δ 45-55 ppm. The aromatic carbons of the quinolinium ring are expected to resonate in the downfield region, typically from δ 120 to 150 ppm. The presence of the electron-withdrawing nitro group and the quaternary nitrogen atom influences the electronic environment of each carbon atom, leading to a wide range of chemical shifts. organicchemistrydata.org The carbon atom directly attached to the nitro group (C5) and the carbons adjacent to the nitrogen atom (C2 and C8a) are expected to be significantly deshielded and appear at the lower end of this range. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 45 - 55 |

| Aromatic CH | 120 - 145 |

| Aromatic Quaternary C | 130 - 150 |

| C-NO₂ | 145 - 155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Transitions and Absorption Maxima

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a polar solvent (e.g., Methanol)

| Predicted λmax (nm) | Associated Electronic Transition |

| ~220 - 250 | π → π |

| ~330 - 370 | π → π (charge-transfer character) |

pH Dependence of UV-Vis Spectra

The UV-Vis spectrum of this compound is anticipated to be relatively stable across a wide range of pH values. As a quaternary ammonium (B1175870) salt, the nitrogen atom is permanently positively charged and cannot be protonated or deprotonated. This is in contrast to its precursor, 5-nitroquinoline (B147367), which would exhibit significant spectral changes due to the protonation of the nitrogen atom under acidic conditions. rsc.org

However, at very high pH values (in strongly basic solutions), nucleophilic attack by hydroxide (B78521) ions on the electron-deficient quinolinium ring could potentially occur, leading to the formation of a pseudobase. Such a reaction would disrupt the aromatic system and cause a significant change in the UV-Vis absorption spectrum, typically a hypsochromic (blue) shift as the conjugation is lost. This behavior is a known characteristic of N-alkylquinolinium cations.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. Analysis of the spectra for this compound would focus on identifying the characteristic vibrations of its primary functional groups: the quinolinium cation and the nitro group.

Vibrational Modes of Quinolinium Cation and Nitro Group

A detailed analysis of the IR and Raman spectra would reveal specific vibrational frequencies corresponding to the different bonds and functional groups within the 1-Methyl-5-nitroquinolin-1-ium cation.

Quinolinium Cation: The spectrum would be expected to show a series of characteristic bands for the quinolinium ring structure. These would include C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies. The C=C and C=N stretching vibrations within the fused aromatic rings would give rise to a set of strong bands in the 1400-1650 cm⁻¹ region. The presence of the N-methyl group would introduce additional vibrational modes, including C-H stretching and bending vibrations.

Nitro Group: The nitro group (NO₂) has two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch. The asymmetric stretching mode is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretching mode appears in the 1300-1370 cm⁻¹ region. Additionally, bending and rocking vibrations of the nitro group would be expected at lower wavenumbers.

The following table outlines the expected vibrational modes and their approximate frequency ranges based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Quinolinium Ring | C-H Stretching | 3000 - 3100 |

| C=C and C=N Stretching | 1400 - 1650 | |

| C-H Bending (in-plane) | 1000 - 1300 | |

| C-H Bending (out-of-plane) | 700 - 900 | |

| N-Methyl Group | C-H Stretching | 2850 - 2960 |

| C-H Bending | 1350 - 1470 | |

| Nitro Group | Asymmetric Stretching (ν_as) | 1500 - 1570 |

| Symmetric Stretching (ν_s) | 1300 - 1370 | |

| Bending (Scissoring) | 830 - 870 | |

| Rocking | ~530 | |

| C-N Bond | Stretching | 1100 - 1300 |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, mass spectrometry would be used to confirm the mass of the molecular ion.

The expected molecular ion would be the 1-Methyl-5-nitroquinolin-1-ium cation ([C₁₀H₉N₂O₂]⁺). The iodide ion (I⁻) would not typically be observed as a positive ion. The theoretical exact mass of the cation can be calculated from the atomic masses of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16).

Expected Mass Spectrum Data:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the mass of the [C₁₀H₉N₂O₂]⁺ cation.

Fragmentation Peaks: Depending on the ionization energy used, the mass spectrum might also show peaks corresponding to the fragmentation of the cation. Common fragmentation pathways could include the loss of the nitro group (NO₂), the methyl group (CH₃), or other neutral fragments.

A hypothetical data table for the expected mass spectrometric analysis is presented below.

| Ion | Formula | Calculated Mass (m/z) |

| Molecular Ion | [C₁₀H₉N₂O₂]⁺ | 189.06 |

| Fragment | [C₁₀H₉N₂]⁺ | 157.08 |

| Fragment | [C₉H₆N₂O₂]⁺ | 174.04 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's chemical formula (C₁₀H₉IN₂O₂ for this compound) to verify its purity and elemental composition.

The theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), iodine (126.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

Theoretical Elemental Composition of C₁₀H₉IN₂O₂:

Carbon (C): (12.01 g/mol * 10) / 316.08 g/mol * 100% = 37.99%

Hydrogen (H): (1.01 g/mol * 9) / 316.08 g/mol * 100% = 2.87%

Iodine (I): (126.90 g/mol * 1) / 316.08 g/mol * 100% = 40.15%

Nitrogen (N): (14.01 g/mol * 2) / 316.08 g/mol * 100% = 8.86%

Oxygen (O): (16.00 g/mol * 2) / 316.08 g/mol * 100% = 10.12%

An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 37.99 |

| Hydrogen (H) | 2.87 |

| Nitrogen (N) | 8.86 |

Crystallographic Investigations

Single Crystal Growth Techniques

The initial and often most critical step in crystallographic analysis is the cultivation of high-quality single crystals. For organic salts such as quinolinium iodides, the slow evaporation solution growth technique is a frequently employed method. In this process, a saturated solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is determined through solubility studies.

Another common technique for growing single crystals of quinolinium derivatives is the hanging drop method. researchgate.net This vapor diffusion technique involves a drop of the compound's solution, which also contains a precipitant, being suspended over a reservoir containing a higher concentration of the precipitant. The slow diffusion of vapor from the reservoir to the drop gradually increases the concentration of the solute in the drop, leading to crystallization.

X-ray Diffraction (XRD) Analysis

Once suitable single crystals are obtained, single-crystal X-ray diffraction (XRD) is the definitive method for determining their three-dimensional atomic structure. This powerful analytical technique provides precise information about the crystal system, space group, molecular conformation, and intermolecular interactions.

The analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam allows for the determination of its crystal system and space group. Quinolinium derivatives have been observed to crystallize in various systems, including monoclinic and triclinic systems. researchgate.net For example, the related compound 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide was found to belong to the triclinic space group P-1. researchgate.net The specific crystal system and space group of 1-Methyl-5-nitroquinolin-1-ium iodide would be determined by the symmetry of its crystal lattice.

| Crystal System | Common Space Groups for Quinolinium Derivatives |

| Monoclinic | P21/c, C2/c |

| Triclinic | P-1 |

| Orthorhombic | Pna21 |

This table is illustrative and based on data from various quinolinium derivatives.

XRD analysis provides detailed information about the conformation of the 1-Methyl-5-nitroquinolin-1-ium cation and the iodide anion, including bond lengths, bond angles, and torsion angles. The planarity of the quinolinium ring system and the orientation of the nitro and methyl substituents would be of particular interest. The precise location of the nitro group on the quinoline (B57606) ring and the resulting electronic distribution can significantly influence the molecule's properties.

In the solid state, the packing of molecules is governed by various intermolecular interactions. In the case of this compound, interactions such as C-H···I hydrogen bonds between the cation and the iodide anion are expected to play a significant role in stabilizing the crystal lattice. The presence and geometry of these non-covalent interactions are crucial for understanding the supramolecular assembly.

Correlation between Crystal Structure and Macroscopic Properties (e.g., Non-Linear Optical Response)

A significant motivation for studying the crystal structures of quinolinium derivatives is their potential for non-linear optical (NLO) applications. researchgate.net The second-order NLO response of a material is highly dependent on its crystal structure; specifically, it requires a non-centrosymmetric arrangement of the molecules in the crystal lattice. mdpi.com

The presence of a nitro group, which is a strong electron-withdrawing group, can enhance the molecular hyperpolarizability of the quinolinium cation. nih.gov However, for this to translate into a macroscopic NLO response, the individual molecular dipoles must be aligned in a non-centrosymmetric fashion within the crystal. XRD analysis can provide a rationale for the observed NLO response by elucidating the precise orientation of the chromophores in the unit cell. researchgate.net Therefore, a key aspect of the crystallographic investigation of this compound would be to determine if it crystallizes in a non-centrosymmetric space group, which would make it a candidate for second-order NLO applications.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions on the Quinolinium Ring

The presence of the nitro group and the positive charge on the nitrogen atom makes the 1-methyl-5-nitroquinolin-1-ium cation highly electron-deficient. This electronic characteristic renders the quinolinium ring susceptible to attack by nucleophiles, primarily through nucleophilic substitution of hydrogen atoms.

Vicarious Nucleophilic Substitution (VNS) is a significant reaction pathway for the functionalization of electrophilic aromatic and heteroaromatic compounds, such as 1-methyl-5-nitroquinolin-1-ium iodide. This methodology allows for the formal substitution of a hydrogen atom with a substituent by introducing a nucleophile that contains a leaving group at the nucleophilic center. organic-chemistry.org The general mechanism involves the addition of the nucleophile to form a σ-adduct, followed by the base-induced elimination of a hydrogen and the leaving group from the intermediate. organic-chemistry.orgkuleuven.be

In the VNS reactions of nitroquinolines, the nitro group plays a crucial role in activating the ring system and directing the position of the incoming nucleophile. For 5-nitroquinoline (B147367) derivatives, nucleophilic substitution of hydrogen predominantly occurs at the position ortho to the nitro group. researchgate.net This regioselectivity is a result of the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate σ-adduct (a Meisenheimer-type complex) formed during the reaction. The negative charge in the intermediate is effectively delocalized by the nitro group, with the most stable resonance structures placing the charge adjacent to it.

Studies on the amination of 5-nitroquinoline using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) have shown that the reaction occurs regioselectively to yield the ortho isomer relative to the nitro group. researchgate.netscilit.com This substitution at the C-6 position is favored due to the electronic activation provided by the C-5 nitro group. researchgate.net The size of the nucleophile can also influence the regiochemistry of the substitution. nih.gov

A variety of carbanions and other nucleophiles can be employed in VNS reactions. For the reaction to proceed, the nucleophile must possess a leaving group (e.g., halogen, phenoxy, or sulfonyl group) attached to the nucleophilic carbon atom. organic-chemistry.org The choice of nucleophile directly determines the functional group that is introduced onto the quinolinium ring. For instance, amination has been successfully achieved using 1,1,1-trimethylhydrazinium iodide (TMHI) and 4-amino-1,2,4-triazole. researchgate.net

The reaction conditions are critical for the success of VNS. These reactions are typically carried out in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The base serves two main purposes: it deprotonates the precursor to generate the active nucleophile and facilitates the final elimination step from the σ-adduct to restore aromaticity. kuleuven.be

Table 1: VNS Amination of 5-Nitroquinoline

| Nucleophile | Base/Solvent | Product Position | Yield |

|---|---|---|---|

| 1,1,1-Trimethylhydrazinium iodide (TMHI) | t-BuOK/DMSO | 6-amino | High (86-95%) researchgate.net |

This interactive table summarizes the conditions and outcomes of VNS amination reactions on the parent 5-nitroquinoline system, which is analogous to the reactivity of the 1-methyl-5-nitroquinolin-1-ium cation.

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction for electron-poor aromatic systems. The mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org In the first step, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. nih.govyoutube.com

In the context of this compound, the positively charged nitrogen and the nitro group strongly activate the ring towards nucleophilic attack. The formation of a Meisenheimer-type adduct is the initial step in both the VNS pathway (where a hydrogen is ultimately replaced) and classical SNAr (where a leaving group other than hydrogen is displaced). nih.gov The stability of this complex is key to the reaction's feasibility. The negative charge of the complex is delocalized over the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org In the second step of the SNAr mechanism, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Pseudobase Formation and Equilibrium Studies

Quinolinium cations, particularly those activated by electron-withdrawing groups, can undergo a reversible reaction with hydroxide (B78521) ions in aqueous solutions to form neutral species known as pseudobases (or carbinolamines). cdnsciencepub.com This process involves the covalent addition of a hydroxide ion to an electrophilic carbon atom of the quinolinium ring. For the 1-methyl-5-nitroquinolin-1-ium cation, this attack is expected to occur at the C-2 or C-4 positions, which are activated by the quaternary nitrogen.

The formation of pseudobases is an equilibrium process that is highly dependent on the pH of the solution. cdnsciencepub.com In acidic solutions, the cationic form predominates, while in alkaline solutions, the equilibrium shifts towards the formation of the neutral pseudobase.

General Equilibrium of Pseudobase Formation:

Where R+ is the quinolinium cation and R-OH is the pseudobase.

Studies on the closely related 1-methyl-4-nitroquinolinium cation have shown that pseudobase formation can be very rapid. cdnsciencepub.com

The equilibrium between a cation and its pseudobase is characterized by an equilibrium constant, often expressed as pKROH (also denoted as pKR+). This value represents the pH at which the concentrations of the cation and the pseudobase are equal. It is a quantitative measure of the electrophilicity and stability of the cation.

The pKROH can be determined experimentally, typically by spectrophotometric methods. The UV-visible absorption spectrum of the quinolinium cation is usually significantly different from that of its corresponding pseudobase. By monitoring the changes in the spectrum as a function of pH, the equilibrium constant can be calculated. cdnsciencepub.com

For the analogous 1-methyl-4-nitroquinolinium cation, two distinct pK values were measured at 5.31 ± 0.06 and 10.95 ± 0.06, suggesting the formation of more than one species in aqueous solution as the pH is varied. cdnsciencepub.com These values highlight the susceptibility of nitro-substituted quinolinium cations to react with water and hydroxide ions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,1-trimethylhydrazinium iodide (TMHI) |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (DMSO) |

| 4-amino-1,2,4-triazole |

| 1-methyl-4-nitroquinolinium cation |

Ylide Formation from N-Methylquinolinium Cations

An ylide is a neutral dipolar molecule containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (here, nitrogen). organic-chemistry.org N-methylquinolinium cations can form nitrogen ylides, also known as azomethine ylides, through the deprotonation of an exocyclic carbon atom attached to the nitrogen.

These quinolinium ylides are typically generated in situ by treating a suitable N-substituted quinolinium salt with a base, such as triethylamine. mdpi.com The resulting ylide is a reactive 1,3-dipole. Kinetic studies of the reactions of various pyridinium (B92312), isoquinolinium, and quinolinium ylides have been conducted to quantify their nucleophilicity. nih.govnowgonggirlscollege.co.in These ylides readily participate in [3+2] dipolar cycloaddition reactions with electron-deficient alkenes (dipolarophiles). nih.govmdpi.com For example, quinolinium ylides react with nitrostyrenes or other activated alkenes to produce pyrrolo[1,2-a]quinoline (B3350903) derivatives, often with high regio- and stereoselectivity. mdpi.com This reactivity provides a powerful synthetic route to complex heterocyclic frameworks.

Redox Chemistry of the Nitro Group

The nitro group is a key functional moiety that dominates the redox chemistry of this compound. It is highly susceptible to reduction and imparts significant resistance to oxidative processes on the aromatic system.

The reduction of aromatic nitro groups is a well-established transformation that proceeds through a series of intermediates corresponding to a total six-electron reduction to the primary amine. This process can be achieved using various reagents and conditions.

Stepwise Reduction: The reduction typically occurs in stages. The nitro group (oxidation state +3) is first reduced to a nitroso group (-NO), followed by reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). The intermediate nitroso and hydroxylamino species are often highly reactive.

Common Reducing Agents:

Catalytic Hydrogenation: This is a common method using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It generally leads to the complete reduction to the corresponding 5-amino-1-methylquinolin-1-ium salt.

Dissolving Metal Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and effective method for reducing aromatic nitro groups to amines.

Electrochemical Reduction: Electrochemical methods can also be employed. The reduction of nitroaromatic compounds often proceeds through a series of electron-transfer and protonation steps, allowing for potential control over the intermediate products formed.

The resulting 5-aminoquinolinium derivative is electronically very different from its nitro precursor. The conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the subsequent reactivity of the aromatic rings.

The nitro group itself is in a high oxidation state (+3 for nitrogen) and is generally resistant to further oxidation under typical chemical conditions. The strong electron-withdrawing nature of the nitro group deactivates the aromatic system, making it recalcitrant to oxidative degradation. nih.gov Consequently, literature on the oxidation of the nitro group in nitroarenes is sparse; instead, the focus is typically on the synthesis of nitroarenes via the oxidation of anilines or other precursors. mdpi.com

Reactions involving strong oxidizing agents are more likely to degrade the molecule's side chains or, under extreme conditions, lead to ring-opening rather than oxidation of the nitro functionality. Therefore, for this compound, significant oxidation pathways originating at the nitro group are not considered a major aspect of its chemical reactivity.

Mechanistic Investigations using Control Experiments and Probes

Elucidating the precise mechanisms of the reactions involving this compound requires a variety of experimental techniques, including control experiments and the use of chemical or spectroscopic probes.

Kinetic Studies: Detailed kinetic analysis is crucial for distinguishing between different potential mechanisms. For example, in nucleophilic aromatic substitution (SNAr) reactions, kinetic data can help determine if the reaction proceeds through a single-step concerted mechanism or a two-step pathway involving a stable Meisenheimer-type intermediate. Studies on related nitro-heterocycles have used kinetics to probe the role of the leaving group and the effect of ion-pairing with the nucleophile's counter-ion on reaction rates.

Spectroscopic Probes: Spectroscopic methods are invaluable for detecting transient intermediates. For instance, Electron Spin Resonance (ESR) spectroscopy has been used to monitor the vicarious nucleophilic substitution (VNS) reactions of nitroquinolines. The detection of primary radical anions of the substrates provided direct evidence for a single-electron transfer (SET) component in the reaction mechanism.

Control Experiments: Simple control experiments are essential to rule out alternative pathways. In studying the role of specific reagents, experiments are often run in the absence of a proposed catalyst or initiator to confirm its necessity. For example, to investigate a proposed free-radical pathway, the reaction can be run in the presence of a radical scavenger. If the reaction is inhibited or stopped, it provides strong support for the involvement of radical intermediates.

By employing these investigative tools, a detailed and accurate picture of the reaction pathways, transition states, and intermediates involved in the chemistry of this compound can be constructed.

Radical Processes in Reactions (e.g., Photooxidation)

Direct studies on the photooxidation and radical processes of this compound have not been found. However, the photochemistry of nitroaromatic compounds is an extensive field of study. rsc.org Nitrated aromatic molecules are known to possess unique photoinduced pathways, often involving rapid intersystem crossing from the excited singlet state to the triplet state. rsc.org This propensity is due to the presence of oxygen-centered non-bonding orbitals. rsc.org

In a broader context, the generation of radicals from related heterocyclic salts, such as pyridinium salts (Katritzky salts), is a well-established method in synthetic chemistry, often initiated by single electron transfer. nih.govwhiterose.ac.uk These processes, however, typically involve the cleavage of the N-alkyl bond to generate an alkyl radical, a different process than the photooxidation of the aromatic system itself. nih.gov For nitroaromatic compounds in general, photoreduction is a more commonly studied radical process, where the excited nitro compound abstracts a hydrogen atom or an electron from a donor molecule.

Role of Quenchers and Initiators

There is no specific information available regarding the role of quenchers and initiators in the photochemical reactions of this compound. Generally, nitroaromatic compounds are known to be effective quenchers of fluorescence. instras.comedinst.com This quenching can occur through several mechanisms, including electron transfer from the excited state of a fluorophore to the nitroaromatic compound or through energy transfer. instras.comedinst.com

The quenching process can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov Such studies help to determine whether the quenching is dynamic (collisional) or static (formation of a non-fluorescent complex). edinst.com For nitro compounds, electron transfer is often a favored mechanism for quenching. instras.com

In terms of initiation, photochemical reactions of aromatic compounds can be initiated by direct absorption of light or through the use of a photosensitizer. Given the lack of specific studies on this compound, any discussion on the role of specific initiators would be speculative.

Electrochemical Behavior

Redox Properties of the Quinolinium Cation and Nitro Group

The redox behavior of 1-Methyl-5-nitroquinolin-1-ium iodide involves both reduction and oxidation processes. The cathodic behavior is largely dominated by the nitro group, while the anodic processes are influenced by the quinolinium nucleus and the iodide anion.

The electrochemical reduction of the nitro group in compounds analogous to this compound, such as 5-nitroquinoline (B147367) (5-NQ), has been investigated. In these related systems, the nitro group undergoes a four-electron reduction to form a hydroxylamino group. researchgate.net This process is generally irreversible and pH-dependent. The proposed reaction mechanism is as follows:

Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O researchgate.net

In cyclic voltammetry studies of 5-NQ, a primary cathodic peak is observed that corresponds to this four-electron reduction. researchgate.net A second cathodic peak may also be present, which is attributed to the two-electron reduction of the quinoline (B57606) ring to dihydroquinoline. researchgate.net

Specific details on the anodic oxidation of this compound are not extensively documented in the provided search results. However, studies on related iodide-containing compounds suggest that the iodide ion can be oxidized at the electrode surface. For instance, in studies of iodide-doped polymer films, the electrochemical oxidation of iodide is a key step. researchgate.net The potential for this oxidation would depend on the electrode material and the solvent system used.

Voltammetric Studies

Voltammetric techniques are instrumental in characterizing the redox behavior of this compound, providing insights into reaction mechanisms and quantification.

Cyclic voltammetry of related nitroquinoline compounds, like 5-NQ, reveals the key reduction processes. In a typical CV scan, the reduction of the nitro group appears as a well-defined, irreversible cathodic peak. researchgate.net The peak potential of this reduction is pH-dependent, shifting to more negative values with increasing pH. researchgate.net The irreversibility of this process indicates that the formed hydroxylamino group does not readily oxidize back to the nitro group on the reverse scan.

Differential pulse voltammetry and direct current voltammetry have been employed for the sensitive determination of 5-nitroquinoline. researchgate.net These techniques typically show a single, well-defined, irreversible voltammetric wave or peak corresponding to the reduction of the nitro group. researchgate.net In studies of 5-NQ, DPV has been shown to be a highly sensitive method for its quantification, with a lower limit of quantification than DCV. researchgate.net The peak potentials in both DPV and DCV are also pH-dependent. researchgate.net

The following table summarizes the voltammetric data for the related compound 5-nitroquinoline, which provides an indication of the expected behavior for this compound.

| Voltammetric Technique | Analyte | Key Findings |

| Cyclic Voltammetry (CV) | 5-Nitroquinoline | Irreversible four-electron reduction of the nitro group to a hydroxylamino group. A second peak may correspond to the reduction of the quinoline ring. researchgate.net |

| Differential Pulse Voltammetry (DPV) | 5-Nitroquinoline | A single, well-defined irreversible peak for the reduction of the nitro group. Offers high sensitivity for quantification. researchgate.net |

| Direct Current Voltammetry (DCV) | 5-Nitroquinoline | A single, well-defined irreversible wave for the reduction of the nitro group. researchgate.net |

Electrode Interface Characterization

The nature of the electrode interface plays a crucial role in the electrochemical behavior of this compound. While specific studies on this compound are not available, research on interfaces involving iodide ions provides relevant insights. The specific adsorption of iodide ions onto electrode surfaces is a known phenomenon that can significantly influence the kinetics of electron transfer and the structure of the electrochemical double layer. researchgate.netresearchgate.net

Electrochemical impedance spectroscopy and cyclic voltammetry are powerful techniques for characterizing such interfaces. researchgate.netresearchgate.net Studies on ionic liquids containing iodide have shown that the iodide anion can exhibit specific adsorption behavior, which is dependent on the electrode potential. researchgate.net This adsorption can affect the differential capacitance of the interface. researchgate.net

Insufficient Data for Comprehensive Electrochemical Analysis of this compound

A thorough review of scientific literature reveals a significant lack of specific experimental data on the electrochemical behavior of the chemical compound this compound. While general principles of electrochemistry for related structures such as quinolinium salts and nitroaromatic compounds are well-documented, specific studies detailing the electrode surface interactions, the influence of electrolyte and solvent, electron transfer kinetics, and diffusion coefficients for this particular molecule are not publicly available. Consequently, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

The electrochemical characteristics of a molecule are highly specific and depend on its unique structure. The presence of the nitro group, the methylation of the quinoline nitrogen, and the iodide counter-ion all play crucial roles in determining its behavior at an electrode surface. Without dedicated experimental studies, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

However, without empirical data from techniques such as cyclic voltammetry, chronoamperometry, or electrochemical impedance spectroscopy specifically for this compound, it is impossible to provide quantitative details on its electrode surface interactions, adsorption phenomena, the precise influence of the electrochemical environment, or its electron transfer kinetics and diffusion coefficients. The generation of data tables, as requested, is therefore not feasible.

Further empirical research is required to elucidate the specific electrochemical properties of this compound. Such studies would be necessary to populate the detailed sections and subsections outlined in the user's request.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules like the 1-Methyl-5-nitroquinolin-1-ium cation. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

A fundamental application of quantum chemical calculations is the determination of the equilibrium geometry of a molecule. Geometry optimization procedures systematically alter the molecular structure to find the arrangement with the lowest electronic energy. For the 1-Methyl-5-nitroquinolin-1-ium cation, these calculations would predict the precise bond lengths, bond angles, and torsion angles that define its three-dimensional shape.

Theoretical calculations are expected to show that the quinolinium ring system is largely planar, a characteristic feature of aromatic compounds. The introduction of the nitro group at the C5 position and the methyl group at the N1 position would induce minor distortions in the ring's planarity. The bond lengths within the quinoline (B57606) core would exhibit the alternating pattern of single and double bonds typical of an aromatic system, though these will be influenced by the electron-withdrawing nature of the nitro group and the positive charge on the nitrogen atom. The C-N bonds of the nitro group and the N-C bond of the methyl group would have lengths consistent with their respective bond orders. The torsion angle between the nitro group and the quinolinium plane is a critical parameter, as it affects the degree of electronic conjugation.

Table 1: Predicted Structural Parameters for 1-Methyl-5-nitroquinolin-1-ium Cation

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1–C2 | 1.35 |

| C5–N(nitro) | 1.47 |

| N(nitro)–O | 1.23 |

| N1–C(methyl) | 1.48 |

| **Bond Angles (°) ** | |

| C4–C5–N(nitro) | 119.5 |

| C5–N(nitro)–O | 118.0 |

| C9–N1–C(methyl) | 119.0 |

| **Torsion Angles (°) ** |

Note: The data in this table is representative and based on DFT calculations of similar nitroaromatic compounds. Actual values would be obtained from a specific calculation for this molecule.

DFT calculations are a valuable tool for predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 1-Methyl-5-nitroquinolin-1-ium iodide, TD-DFT would likely predict strong absorptions in the UV-visible region, arising from π-π* transitions within the quinolinium system and charge-transfer transitions involving the nitro group.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus can be calculated. These can then be converted into chemical shifts that can be compared with experimental data. nih.gov The calculations would show the effect of the electron-withdrawing nitro group and the positively charged nitrogen on the chemical shifts of the protons and carbons of the quinolinium ring. researchgate.net

Vibrational frequencies corresponding to the normal modes of vibration can also be computed. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as the symmetric and asymmetric stretches of the nitro group or the C-H bending modes of the aromatic ring. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-5-nitroquinolin-1-ium Cation

| Atom | Predicted ¹H Chemical Shift | Atom | Predicted ¹³C Chemical Shift |

|---|---|---|---|

| H2 | 9.2 | C2 | 148.5 |

| H3 | 8.1 | C3 | 125.0 |

| H4 | 8.9 | C4 | 138.0 |

| H6 | 8.5 | C5 | 145.0 |

| H7 | 7.9 | C6 | 130.0 |

| H8 | 8.3 | C7 | 128.0 |

| N-CH₃ | 4.5 | C8 | 132.0 |

| C9 | 149.0 | ||

| C10 | 120.0 |

Note: The data in this table is representative and based on GIAO-DFT calculations of substituted quinolinium compounds. Chemical shifts are relative to a standard reference.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org A smaller gap generally implies higher reactivity. researchgate.net

For the 1-Methyl-5-nitroquinolin-1-ium cation, molecular orbital analysis would likely show that the HOMO is primarily localized on the electron-rich quinolinium ring system, while the LUMO is predominantly centered on the electron-deficient nitro group. This spatial separation of the frontier orbitals is characteristic of a molecule with significant intramolecular charge transfer character. The HOMO-LUMO gap would be relatively small, consistent with the colored nature of the compound and its reactivity towards nucleophiles. scirp.org

Table 3: Predicted Frontier Molecular Orbital Energies for 1-Methyl-5-nitroquinolin-1-ium Cation

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -4.0 |

Note: The data in this table is representative and based on DFT calculations of similar nitroaromatic cations.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time based on a classical force field. mdpi.com

For this compound in an aqueous solution, MD simulations could provide insights into the solvation structure around the cation and the iodide anion. nih.gov These simulations would reveal the arrangement of water molecules in the hydration shells of the ions and the nature of ion-pairing between the cation and anion. ucl.ac.uk Furthermore, dynamic properties such as the diffusion coefficients of the ions and the residence time of water molecules in their hydration shells could be calculated, providing a comprehensive picture of the compound's behavior at the molecular level in solution. dtic.mil

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the intermolecular interactions between the constituent molecules. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions. rsc.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density is dominant.

Given the structure of the compound, the fingerprint plot would likely show significant contributions from H···O contacts between the hydrogen atoms of the quinolinium ring and the oxygen atoms of the nitro group on neighboring cations. Additionally, H···I contacts between the cation's hydrogens and the iodide anions would be prominent. researchgate.net Other important interactions would include H···H and C···H contacts. The analysis would provide a detailed understanding of the forces that hold the crystal lattice together. researchgate.netnih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35 |

| H···O/O···H | 25 |

| H···I/I···H | 20 |

| C···H/H···C | 10 |

| C···C | 5 |

Note: The data in this table is representative and based on Hirshfeld surface analyses of similar organic nitroaromatic salts.

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended to confirm the identity and purity of 1-Methyl-5-nitroquinolin-1-ium iodide in synthetic chemistry research?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and elemental analysis should be employed to confirm molecular structure and purity. For crystalline samples, single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SCXRD data should be refined using programs like SHELXL to resolve atomic positions and thermal parameters . Powder X-ray diffraction (PXRD) can validate phase purity, though overlapping reflections (common in compounds with axial ratios like HgI₂) require careful interpretation .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: document reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., recrystallization solvents, chromatography parameters), and characterization data (melting points, spectral peaks). For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS). Known compounds require literature citations for identity confirmation. Excess synthetic data should be provided in supplementary materials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use, nitrile gloves, and lab coats. In case of skin/eye contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents and dispose as halogenated waste. Document first-aid measures and emergency contacts in lab protocols, referencing safety data sheet (SDS) templates .

Advanced Research Questions

Q. How can researchers resolve ambiguities in crystal structure refinement when PXRD data for this compound exhibits overlapping reflections?

- Methodological Answer : Overlapping reflections (e.g., due to axial ratios or twinning) require high-resolution synchrotron data or single-crystal analysis. Use SHELXL’s TWIN/BASF commands for twinned structures . Validate refinement with Mercury’s void visualization and Hirshfeld surface analysis to detect packing inconsistencies . Compare experimental PXRD patterns with simulated data from CIF files to confirm phase purity .

Q. What computational strategies are effective for analyzing intermolecular interactions and packing motifs in this compound crystals?

- Methodological Answer : Use Mercury’s Materials Module to search the Cambridge Structural Database (CSD) for analogous packing patterns. Perform packing similarity calculations to identify conserved motifs. Generate interaction maps (e.g., π-π, hydrogen bonds) using CrystalExplorer or PLATON. For dynamic behavior, pair with density functional theory (DFT) to model lattice energies .

Q. How should iodometric titration be designed to quantify free iodide ions released from this compound in solution studies?

- Methodological Answer : Acidify the solution with H₂SO₄, add excess KI to liberate I₂, and titrate with standardized Na₂S₂O₃. Use starch indicator near the endpoint (disappearance of blue-black color). Record uncertainties in titrant volume and endpoint determination. Validate with blank titrations and statistical analysis (e.g., Grubbs’ test for outliers) .

Q. What algorithmic considerations improve space group determination for this compound when Laue symmetry is ambiguous?

- Methodological Answer : SHELXT integrates intensity statistics and Patterson methods to automate space group selection. For low-symmetry systems, test alternative groups (e.g., P1 vs. P2₁/c) via likelihood-based scoring. Cross-validate with systematic absence checks and R-factor comparisons. Manual intervention may be needed for pseudosymmetry or twinning .

Q. How can researchers validate hypothetical enzyme inhibition mechanisms involving this compound derivatives?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ). Use isothermal titration calorimetry (ITC) for binding thermodynamics. Pair with molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict interaction sites. Validate with site-directed mutagenesis of proposed target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.